2-Ethoxy-5-isopropyl-3-methylpyrazine
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Overview
Description
2-Ethoxy-5-isopropyl-3-methylpyrazine is a member of the pyrazine family, which is characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. Pyrazines are known for their diverse biological functions and are widely used in various industries, including food, pharmaceuticals, and agriculture. This compound, in particular, is notable for its unique aroma properties, which make it valuable in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-isopropyl-3-methylpyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of a 1,2-diketone with a 1,2-diamine, followed by alkylation and etherification reactions to introduce the ethoxy and isopropyl groups .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. The use of metal catalysts, such as palladium or platinum, can facilitate the hydrogenation and alkylation steps, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-isopropyl-3-methylpyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydropyrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-isopropyl-3-methylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives, which are studied for their potential biological activities.
Biology: The compound’s unique aroma properties make it useful in studies related to olfaction and sensory perception.
Medicine: Pyrazine derivatives, including this compound, are investigated for their potential antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-isopropyl-3-methylpyrazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-Ethoxy-5-isopropyl-3-methylpyrazine can be compared with other similar compounds to highlight its uniqueness:
Properties
CAS No. |
99784-14-2 |
---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-ethoxy-3-methyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2O/c1-5-13-10-8(4)12-9(6-11-10)7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
DKHOUPCRCLQJMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC=C(N=C1C)C(C)C |
Origin of Product |
United States |
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